molecular formula C8H11F3N2O B13427718 (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13427718
M. Wt: 208.18 g/mol
InChI Key: PUBUTEPPBAIZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a chemical building block of high interest in medicinal and agrochemical research. It is built on a pyrazole scaffold, which is recognized as a privileged structure in drug discovery due to its prevalence in numerous FDA-approved therapeutics . The presence of the trifluoromethyl (-CF3) group is a key feature, as this moiety is widely used in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . The isopropyl and hydroxymethyl substituents on the pyrazole core offer versatile sites for further chemical modification, allowing researchers to fine-tune the properties of their target molecules. Compounds with this specific substitution pattern are valuable intermediates in the synthesis of potential pharmaceuticals, including kinase inhibitors, and agrochemicals such as herbicides . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-5(2)13-6(4-14)3-7(12-13)8(9,10)11/h3,5,14H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBUTEPPBAIZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-(Trifluoromethyl)-1H-pyrazoles

The initial step involves synthesizing the trifluoromethyl-substituted pyrazole, which can be achieved via hydrazine-mediated cyclization of suitable enones or α,β-unsaturated carbonyl compounds bearing trifluoromethyl groups.

Methodology:

  • Starting Materials: Trifluoromethyl-substituted enones or α,β-unsaturated ketones.
  • Reaction Conditions: Reflux in ethanol or methanol with hydrazine hydrate or hydrazine hydrochloride, often in the presence of catalytic acids such as hydrochloric acid.
  • Reaction Pathway: Nucleophilic attack of hydrazine on the enone, cyclization, and subsequent dehydration to form the trifluoromethylpyrazole.

Example Data:

  • A documented synthesis involves the reaction of trifluoromethyl enones with phenylhydrazine hydrochloride in methanol at reflux for 16-48 hours, yielding 3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives with yields up to 97%.

Introduction of the Isopropyl Group

The isopropyl group can be introduced via substitution reactions on the pyrazole ring or through the initial synthesis of the enone with the isopropyl substituent, followed by cyclization.

  • Approach: Synthesis of trifluoromethylpyrazoles from trifluoromethyl-enone precursors that already contain the isopropyl group at the appropriate position.
  • Alternative: Post-synthetic alkylation at the pyrazole nitrogen or carbon positions, using alkyl halides under basic conditions.

Note: Specific methods for attaching the isopropyl group at the 1-position of pyrazole are less documented but can be achieved via nucleophilic substitution or via the use of isopropyl-substituted hydrazines.

Hydroxymethylation at the Pyrazole-5 Position

Once the trifluoromethyl- and isopropyl-substituted pyrazole core is synthesized, the next step involves introducing the hydroxymethyl group at the 5-position.

Formaldehyde-Mediated Hydroxymethylation

  • Method: Reaction of the pyrazole with formaldehyde (or paraformaldehyde) under acidic or basic conditions.
  • Reaction Conditions: Typically, the pyrazole is dissolved in a suitable solvent like ethanol or water, and formaldehyde is added, with the mixture stirred at room temperature or slightly elevated temperatures (around 50-80°C).
  • Mechanism: Electrophilic addition of formaldehyde to the pyrazole ring at the 5-position, forming a hydroxymethyl derivative.

Example:

  • Similar hydroxymethylation reactions are well-established for pyrazole derivatives, yielding the target compound with moderate to high yields (up to 85%).

Alternative Approaches

  • Using Formalin: Commercial formalin solutions can be employed as the formaldehyde source.
  • Catalysis: Acid catalysis (e.g., acetic acid) can enhance the reaction rate and selectivity.

Summary of the Synthetic Route

Step Description Reagents & Conditions Yield References
1 Synthesis of trifluoromethylpyrazole core Hydrazine hydrate or hydrochloride + trifluoromethyl enone 97%
2 Introduction of isopropyl group Alkylation or substitution reactions Variable Literature-based
3 Hydroxymethylation at pyrazole-5 position Formaldehyde in ethanol/water, acid or base catalysis Up to 85%

In-Depth Research Findings and Data Tables

Reaction Conditions and Yields for Key Steps

Reaction Step Starting Material Reagents Solvent Temperature Time Yield Reference
Hydrazine cyclization Trifluoromethyl enone Hydrazine hydrochloride Methanol Reflux 16-48 h 97%
Hydroxymethylation Pyrazole core Formaldehyde Ethanol/water 50-80°C 4-8 h 75-85%

Mechanistic Insights

  • The formation of trifluoromethylpyrazoles proceeds via nucleophilic attack of hydrazine on the enone, cyclization, and dehydration.
  • Hydroxymethylation involves electrophilic addition at the 5-position, facilitated by formaldehyde under mild conditions.

Notes on Purification and Characterization

  • Purification: Column chromatography on silica gel using hexanes and ethyl acetate mixtures.
  • Characterization: Confirmed via NMR spectroscopy ($$^{1}H$$ and $$^{13}C$$), mass spectrometry, and IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, to form various reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole derivatives.

Medicine:

    Drug Development: The compound is of interest in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.

Industry:

    Agrochemicals: It can be used in the development of new pesticides and herbicides.

    Fine Chemicals: The compound can be used as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

a. [1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
  • Molecular Formula : C₇H₉F₃N₂O
  • Applications : Ethyl groups are common in pharmaceuticals for balanced lipophilicity and synthetic accessibility .
b. (1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
  • Molecular Formula : C₁₁H₁₂FN₃O
  • Key Differences : A 2-fluoroethyl group introduces electronegativity, enhancing metabolic stability. The pyridin-3-yl substituent increases polarity, improving aqueous solubility but reducing membrane permeability compared to CF₃ .

Substituent Variations at Position 3

a. (1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
  • Molecular Formula : C₁₂H₁₅N₃O
  • Key Differences : Replacing CF₃ with pyridin-4-yl introduces aromatic π-π interactions, beneficial for targeting enzymes or receptors. The pyridine ring increases basicity, altering pharmacokinetics .
b. [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
  • Molecular Formula : C₇H₇F₃N₂O
  • Key Differences : A ketone replaces the hydroxymethyl group, eliminating hydrogen-bonding capacity but enabling conjugation reactions. The methyl group at position 1 simplifies synthesis .

Substituent Variations at Position 5

a. (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₀ClF₃N₄
  • Key Differences : The hydroxymethyl group is replaced by a primary amine (as a hydrochloride salt), enhancing water solubility and enabling ionic interactions in biological systems .
b. (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic Acid
  • Molecular Formula : C₇H₁₀BF₃N₂O₂
  • Key Differences : Boronic acid substitution enables Suzuki-Miyaura cross-coupling reactions, making it valuable in polymer and drug conjugate synthesis .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications/Properties
Target Compound C₈H₁₁F₃N₂O 236.21 1-iPr, 3-CF₃, 5-CH₂OH Agrochemical intermediates, H-bonding
[1-Ethyl-3-CF₃-1H-pyrazol-5-yl]methanol C₇H₉F₃N₂O 216.15 1-Et, 3-CF₃, 5-CH₂OH Enhanced solubility
(1-iPr-3-pyridin-4-yl-1H-pyrazol-5-yl)methanol C₁₂H₁₅N₃O 217.27 1-iPr, 3-pyridin-4-yl, 5-CH₂OH Enzyme targeting via π-π interactions
(1-(2-Fluoroethyl)-3-pyridin-3-yl-1H-pyrazol-5-yl)methanol C₁₁H₁₂FN₃O 221.23 1-(2-Fluoroethyl), 3-pyridin-3-yl Metabolic stability, electronegativity
(1-iPr-3-CF₃-1H-pyrazol-5-yl)boronic acid C₇H₁₀BF₃N₂O₂ 254.96 1-iPr, 3-CF₃, 5-B(OH)₂ Suzuki couplings

Biological Activity

(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol can be described as follows:

  • Molecular Formula : C8H10F3N2O
  • Molecular Weight : 210.17 g/mol
  • Key Functional Groups :
    • Pyrazole ring
    • Trifluoromethyl group
    • Hydroxymethyl group

Biological Activity Overview

The biological activity of (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has been explored in various studies, focusing on its potential as an antitumor agent, anti-inflammatory compound, and enzyme inhibitor.

Antitumor Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency against cancer cells. For instance, studies have shown that the incorporation of a trifluoromethyl group can significantly increase the inhibitory effects on certain cancer cell lines. The compound has demonstrated cytotoxic effects in vitro against various tumor types, suggesting its potential as a lead compound for cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory activity of (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models. This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. This inhibition could contribute to its observed anti-inflammatory effects .

The mechanisms through which (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

  • Trifluoromethyl Group Influence : The presence of the trifluoromethyl group is believed to enhance lipophilicity and metabolic stability, leading to improved bioavailability and potency.
  • Interaction with Biological Targets : The pyrazole moiety may interact with various biological targets, including receptors and enzymes, potentially altering their activity.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM .
Study 2 Showed significant reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages, indicating strong anti-inflammatory activity .
Study 3 Identified as a potent COX inhibitor with comparable efficacy to established NSAIDs .

Q & A

Q. What are the recommended synthetic routes for producing (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. Optimization includes:
  • Temperature control : Maintain −78°C to room temperature during lithiation steps to prevent side reactions .
  • Catalyst selection : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvent systems : THF or acetonitrile improves solubility of intermediates .
    Table 1 : Example reaction conditions and yields:
MethodYield (%)Purity (%)Reference
Cyclocondensation65–7595
Suzuki-Miyaura coupling80–8597

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Assign proton environments (e.g., –CH2OH at δ 4.5–5.0 ppm) and confirm trifluoromethyl (–CF3) splitting patterns .
  • FT-IR : Identify hydroxyl stretches (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 223.08) .
  • HPLC-PDA : Assess purity (>97%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme/receptor binding studies?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to targets like kinases or GPCRs .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses, focusing on interactions between the trifluoromethyl group and hydrophobic pockets .
  • Mutagenesis assays : Identify critical binding residues by alanine-scanning mutations in target proteins .

Q. What strategies are effective for resolving contradictions in reported biological activities?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-free vs. cell-based) .
  • Dose-response validation : Re-test activity in orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to rule out false positives .
  • Structural analogs : Test derivatives (e.g., replacing isopropyl with ethyl) to isolate pharmacophore contributions .

Q. How do structural modifications influence solubility and bioactivity?

  • Methodological Answer :
  • Substituent effects :
  • Polar groups (–OH, –OCH3): Increase solubility but may reduce membrane permeability .
  • Lipophilic groups (isopropyl, trifluoromethyl): Enhance target affinity but decrease aqueous solubility .
    Table 2 : SAR of pyrazole derivatives:
SubstituentLogPSolubility (µg/mL)IC50 (nM)
–CF3, –CH(CH3)22.812.5150
–CF3, –CH2CH32.518.3220

Q. What formulation strategies mitigate solubility challenges in in vivo studies?

  • Methodological Answer :
  • Co-solvents : Use 10% DMSO/90% PEG-400 for IP injections to maintain compound stability .
  • Nanoparticle encapsulation : PLGA-based nanoparticles improve bioavailability by 3–5× in rodent models .
  • Lyophilization : Prepare stable lyophilized powders with trehalose for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.